molecular formula C16H13Cl2N3O2S B11177806 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B11177806
M. Wt: 382.3 g/mol
InChI Key: WWFMKGHCECLFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a benzothiazolyl group, which are linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 6-ethoxy-2-isothiocyanatobenzothiazole. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(1,3-benzothiazol-2-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzoxazol-2-yl)urea

These compounds share structural similarities but may exhibit different properties and applications.

Conclusion

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and scientific research applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanisms of action and to explore its potential in new applications.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H13Cl2N3O2S/c1-2-23-10-4-6-13-14(8-10)24-16(20-13)21-15(22)19-9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H2,19,20,21,22)

InChI Key

WWFMKGHCECLFDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.